molecular formula C15H11N3O4 B2460688 (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE CAS No. 327075-34-3

(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE

Cat. No.: B2460688
CAS No.: 327075-34-3
M. Wt: 297.27
InChI Key: WUMHHYCKBKZTNP-FLIBITNWSA-N
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Description

(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE is an organic compound that features a furan ring, a cyano group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE typically involves the reaction of 5-methylfuran-2-carbaldehyde with 4-nitroaniline in the presence of a cyanoacrylamide derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted acrylamide derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest it could interact with biological targets, making it a candidate for drug design and development.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The cyano and nitrophenyl groups are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-aminophenyl)acrylamide: Similar structure but with an amino group instead of a nitro group.

    (Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE is unique due to the presence of both a cyano group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-10-2-7-14(22-10)8-11(9-16)15(19)17-12-3-5-13(6-4-12)18(20)21/h2-8H,1H3,(H,17,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMHHYCKBKZTNP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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